![molecular formula C17H16O2 B13460630 1-Phenyl-2-[4-(propan-2-yl)phenyl]ethane-1,2-dione CAS No. 166321-80-8](/img/structure/B13460630.png)
1-Phenyl-2-[4-(propan-2-yl)phenyl]ethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-[4-(propan-2-yl)phenyl]ethane-1,2-dione is an organic compound with a complex structure It is a diketone, meaning it contains two ketone groups
Métodos De Preparación
The synthesis of 1-Phenyl-2-[4-(propan-2-yl)phenyl]ethane-1,2-dione can be achieved through several routes. One common method involves the Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the oxidation of corresponding alcohols or hydrocarbons using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial production methods often involve the use of continuous flow reactors to ensure consistent quality and yield. These methods may also employ catalysts to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
1-Phenyl-2-[4-(propan-2-yl)phenyl]ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or hydrocarbons.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid or sulfuric acid. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Phenyl-2-[4-(propan-2-yl)phenyl]ethane-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-2-[4-(propan-2-yl)phenyl]ethane-1,2-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Phenyl-2-[4-(propan-2-yl)phenyl]ethane-1,2-dione can be compared with other diketones and aromatic compounds. Similar compounds include:
1-Phenyl-2-propanone: A simpler ketone with similar aromatic properties.
Benzil: Another diketone with two phenyl groups.
Acetophenone: A related compound with a single ketone group and a phenyl ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Propiedades
Número CAS |
166321-80-8 |
|---|---|
Fórmula molecular |
C17H16O2 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
1-phenyl-2-(4-propan-2-ylphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C17H16O2/c1-12(2)13-8-10-15(11-9-13)17(19)16(18)14-6-4-3-5-7-14/h3-12H,1-2H3 |
Clave InChI |
FVJZGGZIXPLKFH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


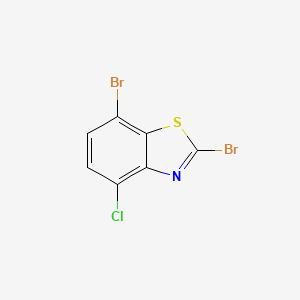
![Methyl 2-(3-azabicyclo[3.2.1]octan-8-yl)acetate](/img/structure/B13460565.png)
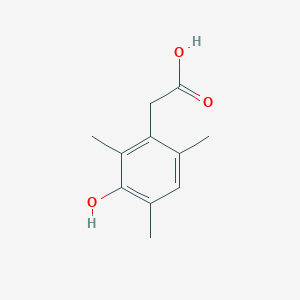
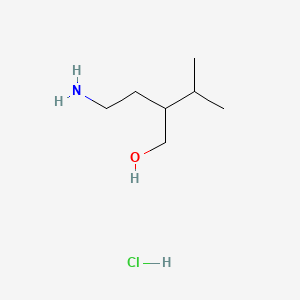
![1-Azaspiro[3.5]nonan-7-one](/img/structure/B13460600.png)
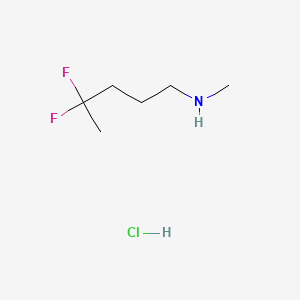
![6-Oxo-octahydropyrido[2,1-c]morpholine-9-carboxylicacid](/img/structure/B13460606.png)
amine hydrochloride](/img/structure/B13460613.png)
![4-{[4-(Propan-2-yl)phenyl]methoxy}benzene-1-sulfonyl chloride](/img/structure/B13460614.png)
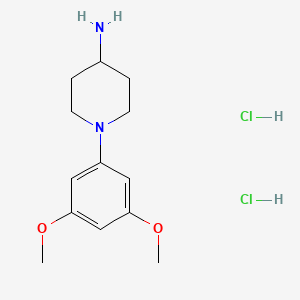
![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one dihydrochloride](/img/structure/B13460636.png)
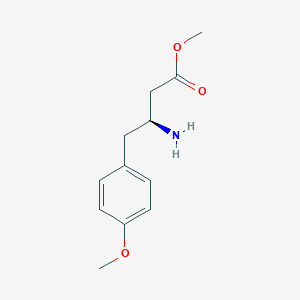
![{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazinehydrochloride](/img/structure/B13460646.png)
![bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B13460651.png)
